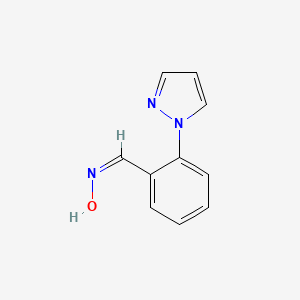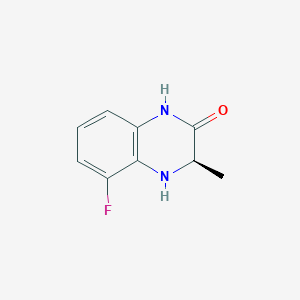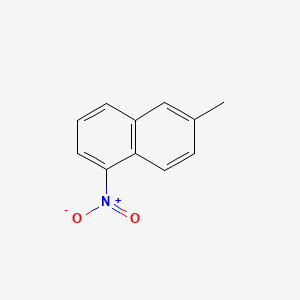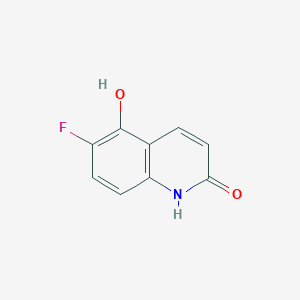![molecular formula C11H7NO2 B11909182 furo[3,4-b]quinolin-1(3H)-one CAS No. 4945-38-4](/img/structure/B11909182.png)
furo[3,4-b]quinolin-1(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
呋喃[3,4-b]喹啉-1(3H)-酮是一种杂环化合物,属于呋喃喹啉类。该化合物以一个融合环系为特征,该环系由一个呋喃环和一个喹啉环组成。
准备方法
合成路线和反应条件
呋喃[3,4-b]喹啉-1(3H)-酮的合成通常涉及在特定条件下对适当的前体的环化。一种常见的方法涉及用吡啶鎓叶立德处理8-羟基-7-哌啶甲基喹啉。 该反应通过形成高度亲电的喹啉型邻醌甲基中间体进行 。 该反应在回流的乙腈中,在惰性气氛下,使用1,1,3,3-四甲基胍 (TMG) 作为碱进行 .
工业生产方法
虽然呋喃[3,4-b]喹啉-1(3H)-酮的具体工业生产方法没有得到很好的记录,但总体方法将涉及扩大实验室合成方法的规模。这将包括优化反应条件,例如温度、溶剂和催化剂,以在工业规模上获得更高的收率和纯度。
化学反应分析
反应类型
呋喃[3,4-b]喹啉-1(3H)-酮会发生各种化学反应,包括:
氧化: 该化合物可以被氧化成喹啉衍生物。
还原: 还原反应会导致二氢衍生物的形成。
取代: 喹啉环上可以发生亲电和亲核取代反应。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 使用硼氢化钠 (NaBH₄) 和氢化锂铝 (LiAlH₄) 等还原剂。
取代: 通常使用卤素 (Cl₂, Br₂) 和亲核试剂 (NH₃, OH⁻) 等试剂。
主要产物
这些反应形成的主要产物包括各种取代的喹啉和呋喃衍生物,这些衍生物可以在核心结构上连接不同的官能团。
科学研究应用
化学: 它作为合成更复杂杂环化合物的结构单元。
生物学: 该化合物表现出生物活性,使其成为药物开发的候选者。
医学: 它显示出作为抗肿瘤剂的潜力,特别是针对肾癌和黑色素瘤细胞.
工业: 该化合物独特的结构使其在开发具有特定性质的新材料中具有用处。
作用机制
呋喃[3,4-b]喹啉-1(3H)-酮的作用机制,特别是在其抗肿瘤活性中,涉及抑制对癌细胞生长至关重要的特定酶和途径。 该化合物与 DNA 拓扑异构酶等分子靶标相互作用,导致 DNA 复制和细胞分裂的破坏 .
相似化合物的比较
类似化合物
呋喃[3,2-c]喹啉: 另一种呋喃喹啉衍生物,具有相似的结构特征,但生物活性不同.
2,3-二氢-呋喃[3,2-h]喹啉: 以其作为醛糖还原酶抑制剂和抗疟疾剂的潜力而闻名.
独特性
呋喃[3,4-b]喹啉-1(3H)-酮因其独特的环融合模式和由此产生的电子性质而脱颖而出
属性
CAS 编号 |
4945-38-4 |
|---|---|
分子式 |
C11H7NO2 |
分子量 |
185.18 g/mol |
IUPAC 名称 |
3H-furo[3,4-b]quinolin-1-one |
InChI |
InChI=1S/C11H7NO2/c13-11-8-5-7-3-1-2-4-9(7)12-10(8)6-14-11/h1-5H,6H2 |
InChI 键 |
FZYGATLKLHAMAP-UHFFFAOYSA-N |
规范 SMILES |
C1C2=NC3=CC=CC=C3C=C2C(=O)O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11909109.png)













